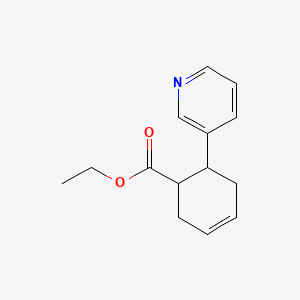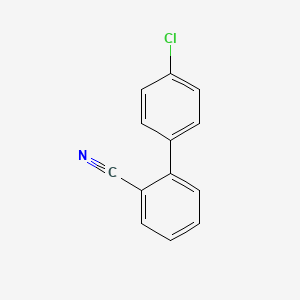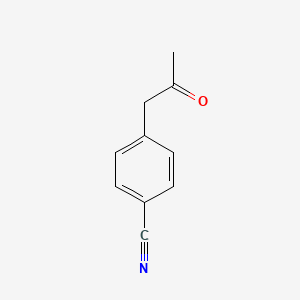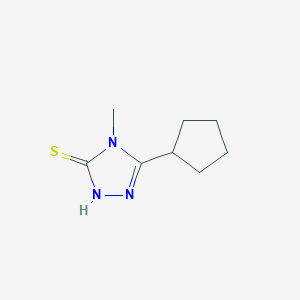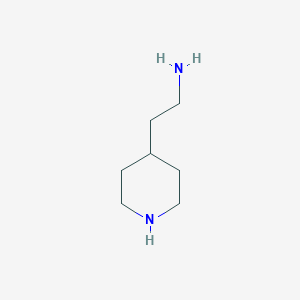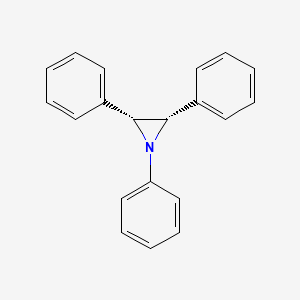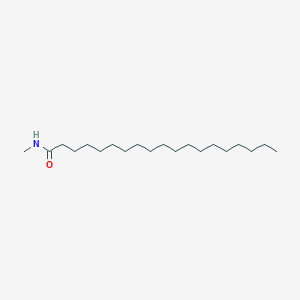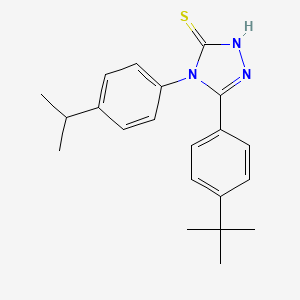![molecular formula C13H14N2O2S B1607977 Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate CAS No. 4766-56-7](/img/no-structure.png)
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate, also known as EOC or Carbendazim, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EOC is commonly used as a fungicide in agriculture, but it also has potential applications in medical and biochemical research.
作用機序
The mechanism of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is not fully understood, but it is believed to work by inhibiting the synthesis of microtubules, which are essential for cell division. This leads to the disruption of cell growth and proliferation, ultimately resulting in cell death. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal and antibacterial properties.
Biochemical and Physiological Effects:
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Aspergillus, Fusarium, and Penicillium species. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been shown to have antiviral activity against several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
実験室実験の利点と制限
One of the main advantages of using Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for researchers studying the mechanisms of microbial growth and proliferation. However, one limitation of using Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is its potential toxicity to human cells. Careful control of dosage and exposure time is necessary to ensure that the results of experiments are not affected by cytotoxic effects.
将来の方向性
There are several potential future directions for research involving Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. One area of interest is the development of new drugs based on the chemical structure of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. Researchers are also investigating the use of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, there is ongoing research into the mechanisms of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate, which may lead to the discovery of new targets for drug development.
合成法
The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves the reaction of 2-aminobenzothiazole with ethyl carbamate in the presence of a catalyst such as zinc chloride. The resulting product is then treated with formaldehyde to form Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been extensively used in scientific research due to its unique chemical properties. It has been shown to possess antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves the reaction of 3-methylbenzothiophene-2-carbaldehyde with ethyl carbamate in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3-methylbenzothiophene-2-carbaldehyde", "ethyl carbamate", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methylbenzothiophene-2-carbaldehyde and ethyl carbamate in a suitable solvent.", "Step 2: Add a catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent and dry under vacuum to obtain Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate." ] } | |
CAS番号 |
4766-56-7 |
製品名 |
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate |
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC名 |
ethyl N-[(3-methyl-1-benzothiophen-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-14-8-12-9(2)10-6-4-5-7-11(10)18-12/h4-8H,3H2,1-2H3,(H,15,16) |
InChIキー |
FZXMLXRQTKTENM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
正規SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)
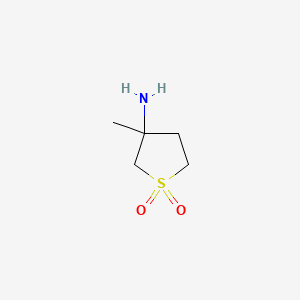

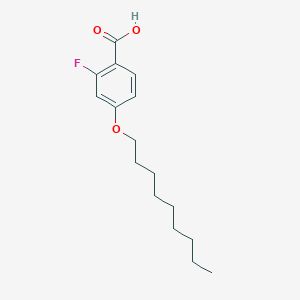
![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)
